3-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula . It is classified as a pyridine derivative, characterized by the presence of a pyrrolidine moiety attached to the pyridine ring. This compound appears as a white solid and has a molecular weight of 237.13 g/mol. Its synthesis and properties have garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The synthesis of 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of pyridine with pyrrolidine derivatives under specific conditions. Common methods include:
The reaction mechanism generally involves nucleophilic substitution where the nucleophile (pyrrolidine) attacks the electrophilic carbon on the pyridine ring. The reaction conditions, including solvent choice and temperature, play crucial roles in determining the efficiency of the synthesis.
The molecular structure of 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride features:
Cl.Cl.C1=CC(=CN=C1)OCCN1CCCC1
XICZPZVQKXQFNE-UHFFFAOYSA-N
This structure contributes to its unique chemical properties and potential biological activities.
3-(Pyrrolidin-3-yloxy)pyridine dihydrochloride can participate in various chemical reactions, including:
These reactions are essential for modifying the compound for specific applications in research and industry.
The mechanism of action for 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with biological targets. It modulates various pathways by binding to specific receptors or enzymes, thereby influencing physiological processes. For example, it may act on neurotransmitter systems or inflammatory pathways, depending on its application context.
These properties are crucial for determining handling procedures and storage conditions in laboratory settings.
3-(Pyrrolidin-3-yloxy)pyridine dihydrochloride has several scientific uses:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7